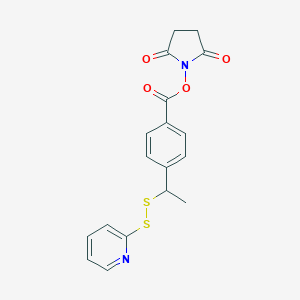

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene

説明

“4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene”, also known as SMPT, is a heterobifunctional sulfhydryl- and amine-reactive cross-linker . It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen .

Molecular Structure Analysis

SMPT has an empirical formula of C18H20N2O2S2 . Its molecular weight is 360.49 . The SMILES string representation of its structure isO=C (ON1C (CCC1=O)=O)C2=CC=C (C (SSC3=CC=CC=N3)C)C=C2 . Chemical Reactions Analysis

SMPT is reactive towards amino and sulfhydryl groups . It forms strong (hindered) yet cleavable (reducible) disulfide bonds with cysteine sulfhydryls .Physical And Chemical Properties Analysis

SMPT is a powder with a molecular weight of 388.46 . It is soluble in DMSO or DMF . It is stored at a temperature of 2-8°C .科学的研究の応用

Protein Labeling and Crosslinking

SMPT is extensively used for labeling and crosslinking proteins. Its NHS ester group reacts with primary amines on proteins, forming stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups, creating disulfide bridges. This dual reactivity allows for the specific conjugation of proteins to other molecules or surfaces, which is crucial for studying protein interactions and functions .

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, SMPT is employed to conjugate cytotoxic drugs to antibodies that specifically target cancer cells. The cleavable disulfide bond allows the drug to be released within the tumor environment, reducing systemic toxicity and improving therapeutic efficacy .

Immunoassays

SMPT can be used to attach haptens or antigens to larger carrier proteins, enhancing their immunogenicity. This is particularly useful in the development of immunoassays, where the detection of specific antibodies or antigens is required .

Enzyme Immobilization

Researchers utilize SMPT for immobilizing enzymes onto various surfaces. The crosslinker can bind enzymes through their amino or sulfhydryl groups to a solid support, which is beneficial for creating stable enzyme reactors or biosensors .

Nanoparticle Functionalization

SMPT is instrumental in functionalizing nanoparticles with biomolecules. The crosslinker’s ability to form strong bonds with proteins or peptides allows for the targeted delivery of nanoparticles to specific cells or tissues .

Structural Biology

In structural biology, SMPT is used to crosslink cysteine residues within or between proteins. This facilitates the study of protein structure and dynamics, as well as the formation of protein complexes, by providing stability and specificity in the interactions .

作用機序

Target of Action

SMPT is a heterobifunctional cross-linker that primarily targets sulfhydryl and amine groups . It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen .

Mode of Action

SMPT interacts with its targets through its NHS ester and pyridyldithiol reactive groups . The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds .

Biochemical Pathways

The biochemical pathways affected by SMPT are primarily related to the conjugation of toxin molecules to antibodies . The resulting immunotoxins can then interact with cell-surface antigens to induce cytotoxic effects .

Pharmacokinetics

It is recommended to dissolve SMPT in DMF or DMSO prior to use .

Result of Action

The primary result of SMPT’s action is the formation of immunotoxins . These immunotoxins are highly potent, as the cleavable disulfide bond imparts increased cytotoxicity compared to conjugates without a cleavable bond .

Action Environment

The action of SMPT can be influenced by environmental factors such as pH and temperature. For example, its stability to hydrolysis is greater in aqueous solutions than other NHS cross-linkers . Additionally, it should be stored at 2-8°C to maintain its reactivity .

Safety and Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSPIZSKQWTXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920701 | |

| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |

CAS RN |

112241-19-7 | |

| Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

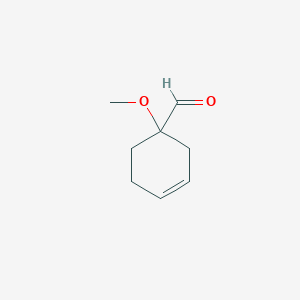

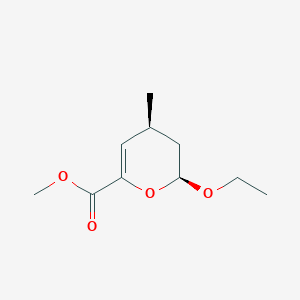

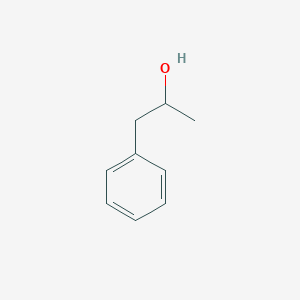

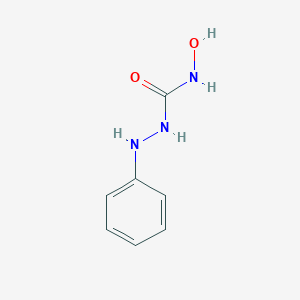

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

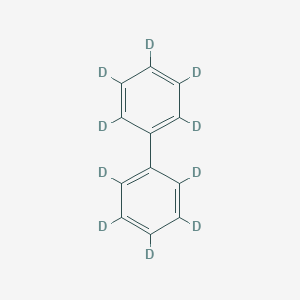

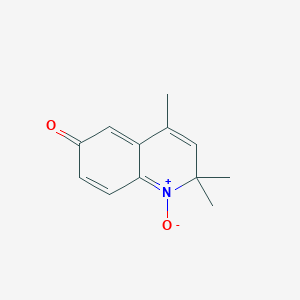

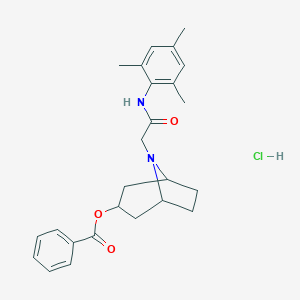

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)